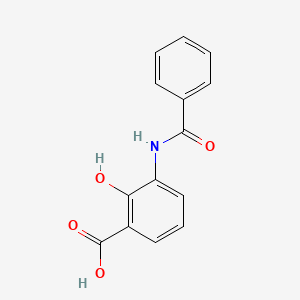![molecular formula C22H28N2O2 B6002489 N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B6002489.png)
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to a class of drugs known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of biological effects.
Mechanism of Action
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide acts as a partial agonist of the α7 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and plays a role in cognitive function, memory, and pain perception. This compound has been shown to enhance the activity of this receptor, leading to improved cognitive function, memory, and analgesia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as acetylcholine, dopamine, and serotonin, which may contribute to its cognitive-enhancing and analgesic properties. This compound has also been shown to decrease the release of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide is that it has been extensively studied in animal models, which has provided a wealth of data on its potential therapeutic applications. However, one limitation of this compound is that its effects may vary depending on the species and strain of animal used, which may complicate the interpretation of results.
Future Directions
There are several future directions for research on N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide. One area of research is in the development of more potent and selective α7 nicotinic acetylcholine receptor agonists. Another area of research is in the development of this compound derivatives with improved pharmacokinetic properties. Finally, there is a need for further studies to determine the safety and efficacy of this compound in humans, which may pave the way for its use in the treatment of neurological disorders and pain.
Synthesis Methods
The synthesis of N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide involves the reaction of 3,4-dimethylphenethylamine with 4-(4-chloromethylphenyl)morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with benzoyl chloride to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Scientific Research Applications
N-[1-(3,4-dimethylphenyl)ethyl]-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases and conditions. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to improve cognitive function and memory in animal models of these diseases.
This compound has also been studied for its potential use in the treatment of pain. It has been shown to have analgesic effects in animal models of neuropathic pain and inflammatory pain. This compound has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-(morpholin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-16-4-7-21(14-17(16)2)18(3)23-22(25)20-8-5-19(6-9-20)15-24-10-12-26-13-11-24/h4-9,14,18H,10-13,15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOFLWDLPQGFRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NC(=O)C2=CC=C(C=C2)CN3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)
![methyl 4-[7-(3,4-difluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate](/img/structure/B6002422.png)
![5-chloro-2-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6002441.png)
![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6002473.png)
![4-({3-[4-(methylthio)benzoyl]-1-piperidinyl}carbonyl)-1(2H)-phthalazinone](/img/structure/B6002477.png)
![N-(4-iodophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B6002480.png)
![methyl 1-(2-hydroxy-3-{3-[(tetrahydro-2H-pyran-4-ylamino)methyl]phenoxy}propyl)-4-piperidinecarboxylate](/img/structure/B6002482.png)
![7-(3-methylbenzyl)-2-[3-(2-methylphenyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002497.png)
![1-[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorobenzyl)-N-methylmethanamine](/img/structure/B6002502.png)

![{3-benzyl-1-[3-(methylthio)benzyl]-3-piperidinyl}methanol](/img/structure/B6002517.png)
